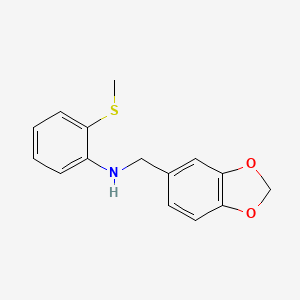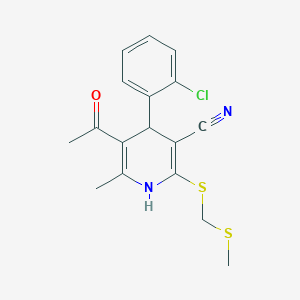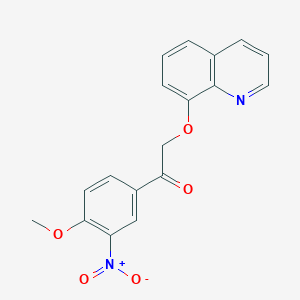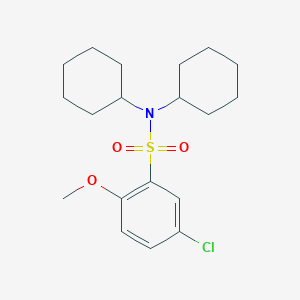![molecular formula C23H18ClF3N2O B4897847 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B4897847.png)
5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole include other dihydropyrazole derivatives with different substituents on the phenyl rings. Examples include:
- 5-(4-Bromophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
- 5-(4-Methylphenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2O/c1-30-22-8-3-2-7-19(22)21-14-20(15-9-11-17(24)12-10-15)28-29(21)18-6-4-5-16(13-18)23(25,26)27/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCCUKYXSTPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Cyclopentylpiperazin-1-yl)-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B4897792.png)

![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B4897808.png)

![10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4897814.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![1-[(4-butoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B4897839.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-3-methylbenzoic acid](/img/structure/B4897885.png)
